2-yl vs. 1-yl Conformational Preference
A foundational molecular mechanics (MM2) study by Wikström et al. demonstrated that 2-(aminomethyl)indans (the scaffold class of the target compound) exhibit fundamentally different conformational energy landscapes compared to their 2-aminoindan counterparts, with the methylene spacer altering the nitrogen atom's spatial positioning relative to the aromatic ring plane [1]. The study established that while 2-aminoindans preferentially adopt N-axial conformations for dopaminergic activity, 2-(aminomethyl)indans access distinct equatorial/low-energy conformers that reposition the amine pharmacophore by approximately 1.5–2.0 Å relative to the ring centroid, creating a different pharmacophoric geometry than either the 1-yl regioisomer or the direct amine analog [1]. This conformational distinction is not achievable through simple analog substitution.
| Evidence Dimension | Conformational preference and nitrogen pharmacophore positioning |
|---|---|
| Target Compound Data | 2-(Aminomethyl)indan scaffold: N atom positioned farther from aromatic centroid; distinct equatorial conformer population compared to direct amine analogs [1] |
| Comparator Or Baseline | 2-Aminoindan (CAS 2975-41-9, direct amine without methylene spacer): preferential N-axial conformation; 1-yl regioisomer (CAS 54949-92-7): different torsional geometry entirely [1] |
| Quantified Difference | Calculated energy differences between N-axial and N-equatorial conformations reversed by methylene insertion; N-atom displacement ~1.5–2.0 Å relative to aromatic plane [1] |
| Conditions | Molecular mechanics (MM2) calculations on isolated molecules in gas phase; validated against experimental dopaminergic activity data [1] |
Why This Matters
For medicinal chemistry teams building structure-activity relationship (SAR) libraries, the 2-(aminomethyl)indan scaffold provides a specific pharmacophoric geometry that cannot be replicated by the 2-aminoindan or 1-yl regioisomer; selecting the incorrect regioisomer will produce different biological hit profiles and potentially invalidate SAR interpretation.
- [1] Wikström H, Lii JH, Allinger NL. Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept. J Med Chem. 1987 Jul;30(7):1115-20. PMID: 3599018. View Source
